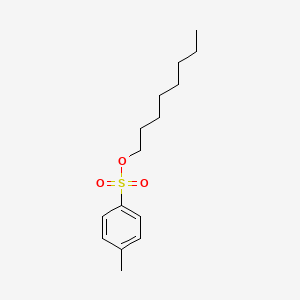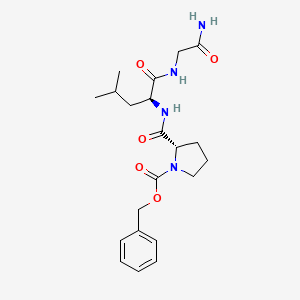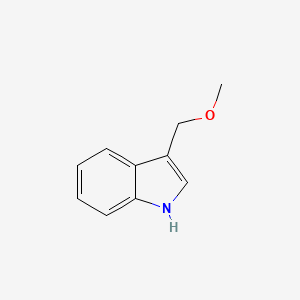
Ácido N-Metil-DL-glutámico
Descripción general
Descripción
N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid, where a methyl group is added to the amino group. This compound is known for its cytotoxic properties and is used in various scientific research applications. It is an intermediate in methane metabolism and can be biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase .
Aplicaciones Científicas De Investigación
N-Methyl-DL-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular metabolism and its cytotoxic effects on cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: N-Methyl-DL-glutamic acid is used in the production of various biochemical products and as an intermediate in the synthesis of other compounds
Safety and Hazards
Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .
Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .
Mecanismo De Acción
Target of Action
N-Methyl-DL-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca2+ ion channel found in neurons . NMDARs require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
N-Methyl-DL-glutamic acid interacts with its targets by binding to the NMDA receptor. Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . Glutamate metabolism plays a vital role in biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses .
Pharmacokinetics
It is known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methyl-DL-glutamic acid and their impact on its bioavailability.
Result of Action
Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .
Action Environment
The action of N-Methyl-DL-glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with targets and its stability
Análisis Bioquímico
Biochemical Properties
N-Methyl-DL-glutamic acid interacts with various enzymes and proteins in the body. It is a cytotoxic amino acid derivative , indicating that it can have harmful effects on cells
Cellular Effects
It is known to be cytotoxic , which means it can have harmful effects on cells. This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a cytotoxic amino acid derivative
Metabolic Pathways
N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-DL-glutamic acid can be synthesized through the methylation of glutamic acid. The reaction typically involves the use of methylamine and glutamic acid in the presence of the enzyme methylamine-glutamate N-methyltransferase . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of N-Methyl-DL-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzyme methylamine-glutamate N-methyltransferase is utilized to catalyze the reaction between methylamine and glutamic acid. The reaction conditions are optimized for maximum yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-DL-glutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Methyl-DL-glutamic acid can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Comparación Con Compuestos Similares
- N-Methyl-L-glutamic acid
- N-Methyl-D-aspartic acid
- L-Glutamic acid
Comparison: N-Methyl-DL-glutamic acid is unique due to its specific methylation at the amino group, which imparts distinct cytotoxic properties and biochemical behavior compared to its analogs. For instance, N-Methyl-D-aspartic acid is primarily known for its role as an agonist at the N-methyl-D-aspartate receptor, while N-Methyl-L-glutamic acid is an intermediate in methane metabolism .
Propiedades
IUPAC Name |
2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986911 | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-16-3, 6753-62-4 | |
| Record name | N-Methylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 35989-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyl-DL-glutamic acid interact with neuronal receptors compared to other glutamic acid derivatives?
A1: While N-Methyl-DL-glutamic acid itself shows weak agonist activity on rat cortical neurons, its structural analog, homoquinolinic acid, exhibits potent excitatory effects comparable to N-methyl-d-aspartate (NMDA) []. This suggests that the specific structural conformation of N-Methyl-DL-glutamic acid might hinder its binding affinity to the NMDA receptor, compared to homoquinolinic acid which possesses a more favorable rigid structure for interaction.
Q2: What is the structural characterization of N-Methyl-DL-glutamic acid in its solid state?
A2: N-Methyl-DL-glutamic acid exists in a zwitterionic form in its solid state, confirmed by single-crystal X-ray crystallography and infrared spectroscopy []. This means the molecule carries both positive and negative charges internally, with a protonated amino group and a deprotonated carboxyl group. The crystal structure reveals a three-dimensional network formed by intermolecular hydrogen bonds involving the carboxylate and the protons on the N-atom [].
Q3: Does N-Methyl-DL-glutamic acid influence calcium mobilization in neuronal membranes?
A3: While acidic amino acids, in general, demonstrate the ability to mobilize membrane-bound calcium in synaptosomes, N-Methyl-DL-glutamic acid exhibits lower potency compared to L-aspartic acid or L-glutamic acid []. Interestingly, its potency is comparable to N-Methyl-DL-aspartic acid, suggesting that N-methylation might play a role in modulating the calcium mobilization potential of these amino acids []. This finding suggests a potential role of N-Methyl-DL-glutamic acid in modulating neuronal excitability, although further research is needed to fully elucidate its specific mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



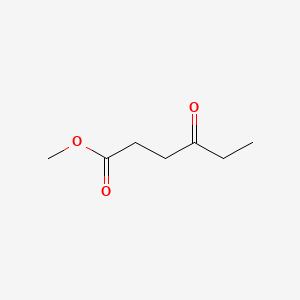
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
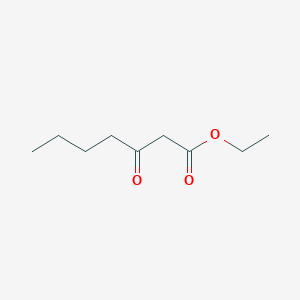
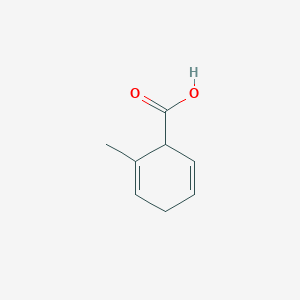

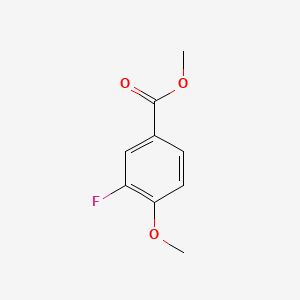
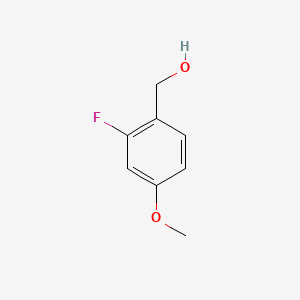
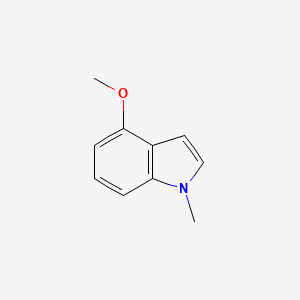
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

